molecular formula C5H7N3O2 B13955132 3-amino-N-methylisoxazole-4-carboxamide

3-amino-N-methylisoxazole-4-carboxamide

Cat. No.: B13955132
M. Wt: 141.13 g/mol
InChI Key: ONSXBBXZDPLEHJ-UHFFFAOYSA-N
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Description

3-amino-N-methylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylisoxazole-4-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-4-methylisoxazole with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and ultrasonication are some of the non-classical activation methods employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-N-methylisoxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-amino-N-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methylisoxazole
  • 3-amino-4,5-dimethylisoxazole
  • 3-amino-4-methylisoxazole

Uniqueness

3-amino-N-methylisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-amino-N-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-7-5(9)3-2-10-8-4(3)6/h2H,1H3,(H2,6,8)(H,7,9)

InChI Key

ONSXBBXZDPLEHJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CON=C1N

Origin of Product

United States

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